molecular formula C21H23N5OS B12007627 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide CAS No. 618441-06-8

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide

Cat. No.: B12007627
CAS No.: 618441-06-8
M. Wt: 393.5 g/mol
InChI Key: ZJVXLMPSCZRUNG-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, an allyl group, a phenyl group, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate is then reacted with an allyl halide to introduce the allyl group.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with isopropylamine and 4-pyridinecarboxylic acid to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for further pharmacological research.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its triazole ring is a common motif in many drugs, suggesting possible applications in treating infections or other diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the allyl and phenyl groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Similar in structure and used for treating fungal infections.

    Voriconazole: A triazole antifungal medication with a broad spectrum of activity.

Uniqueness

What sets 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Properties

CAS No.

618441-06-8

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-propan-2-yl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C21H23N5OS/c1-4-14-25-20(17-8-6-5-7-9-17)23-24-21(25)28-15-19(27)26(16(2)3)18-10-12-22-13-11-18/h4-13,16H,1,14-15H2,2-3H3

InChI Key

ZJVXLMPSCZRUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=NC=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3

Origin of Product

United States

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